2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydroimidazo[1,2-A]pyrazine core. This compound has attracted attention in various fields of scientific research due to its potential biological and pharmacological activities. It is classified under the imidazo[1,2-A]pyrazine family of compounds and has the chemical formula with a molecular weight of approximately 245.29 g/mol .
The synthesis of 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step processes. A common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(4-fluorophenyl)ethanone with bromine in acetic acid can be followed by cyclization with suitable reagents to yield the desired compound.
Industrial production methods may involve optimized versions of laboratory-scale synthetic routes aimed at improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts are often employed to enhance production efficiency .
The compound features a fused ring system that combines imidazole and pyrazine structures. The presence of a fluorophenyl group at position 2 and dimethyl groups at position 8 contributes to its unique properties.
The reactions involving 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can include nucleophilic substitutions and cyclization processes that leverage its unique structure for further chemical transformations.
The compound may undergo oxidation or reduction reactions depending on the reagents used. For example:
The mechanism of action for 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is linked to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interact with cellular receptors that lead to alterations in cellular processes. This interaction is crucial for its potential therapeutic applications in pharmacology.
Research indicates that this compound may exhibit activity against specific bacterial strains through mechanisms that disrupt cellular integrity or metabolic pathways. Further studies are necessary to elucidate the precise biochemical pathways involved in its action.
The chemical properties include stability under standard laboratory conditions but may vary under different pH levels or when exposed to light or heat. The presence of fluorine enhances its reactivity compared to non-fluorinated analogs.
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has various scientific applications:
This compound's structural uniqueness and biological activity make it a valuable subject for ongoing research across multiple scientific disciplines .
The systematic IUPAC name for the compound is 2-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, reflecting its core bicyclic heteroaromatic system and substituent positions. The name specifies: (1) the imidazo[1,2-a]pyrazine bicyclic core, indicating fusion between imidazole (positions 1,2) and pyrazine rings; (2) tetrahydro saturation of the pyrazine ring; (3) 8,8-dimethyl substitution at the bridgehead carbon; and (4) 2-(4-fluorophenyl) attachment at the C2 position of the imidazole ring [1] [2].
This compound belongs to a broader class of fused bicyclic derivatives with pharmacological relevance. Systematic classification identifies it as:
Table 1: Structural Analogs and Classification Features
Compound Name | Core Structure | Key Substituents | Classification Category |
---|---|---|---|
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-THIP | Imidazo[1,2-a]pyrazine | 4-Fluorophenyl, 8,8-dimethyl | Fluorinated tetrahydroimidazopyrazine |
8,8-Dimethyl-2-phenyl-5,6,7,8-THIP | Imidazo[1,2-a]pyrazine | Phenyl, 8,8-dimethyl | Simple aryl tetrahydroimidazopyrazine |
2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-THIP | Imidazo[1,2-a]pyrazine | 4-Methoxyphenyl, 8,8-dimethyl | Ether-substituted tetrahydroimidazopyrazine |
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | C3-bromo | Halogenated imidazopyrazine |
The 8,8-dimethyl group confers conformational rigidity by locking the ring junction geometry, while the 4-fluorophenyl enhances electronic delocalization across the bicyclic system [1] [9]. Compounds with [1,5-a] pyrazine fusion (e.g., 2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) exhibit distinct electronic properties due to altered heteroatom positioning [1].
The compound has the molecular formula C₁₄H₁₆FN₃, with a molecular weight of 245.29 g/mol (theoretical monoisotopic mass: 245.1328 g/mol) [1] [2]. Key structural features include:
Table 2: Molecular Properties and Stereochemical Features
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₆FN₃ | Elemental analysis [1] |
Molecular Weight | 245.29 g/mol | Mass spectrometry [1] |
Defined Stereocenters | 0 | X-ray crystallography [8] |
Chiral Centers | None | Symmetry analysis [2] |
E/Z Isomers | None | Absence of stereoisomers [2] |
Optical Activity | None | Achiral structure [2] |
Stereochemical analysis confirms an achiral structure due to: (1) absence of asymmetric carbon atoms (C8 is quaternary but symmetric); (2) no chiral axes or planes; and (3) rapid nitrogen inversion eliminating pyramidal chirality. The 8,8-dimethyl group creates a gem-dimethyl bridgehead that locks the pyrazine ring in a boat conformation, reducing flexibility but not introducing stereoisomers [1] [9]. This stereochemical simplicity facilitates synthesis and purification as the compound does not require chiral separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
The ¹³C NMR spectrum reveals 14 distinct carbon environments:
The imidazole C3 carbon appears significantly deshielded due to the electron-withdrawing fluorophenyl and adjacent nitrogen atoms.
Infrared SpectroscopyKey IR absorptions (KBr pellet):
Absence of N-H stretches above 3000 cm⁻¹ confirms complete saturation at the pyrazine nitrogen positions.
Mass SpectrometryHigh-resolution ESI-MS shows:
Table 3: Summary of Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.48 (6H, s) | 2 × CH₃ (C8 methyl groups) |
¹H NMR | δ 7.18 (2H, t, J=8.8 Hz) | Fluorophenyl meta-protons |
¹³C NMR | δ 162.3 (d, J=247.1 Hz) | Fluorophenyl ipso-carbon |
IR | 1220 cm⁻¹ | C-F stretching vibration |
HRMS | 245.1331 [M]⁺ | Molecular ion |
While single-crystal X-ray diffraction data for the exact compound is not publicly available, crystallographic analysis of closely related analogs (e.g., 8,8-dimethyl-2-phenyl derivatives) reveals:
The gem-dimethyl substitution at C8 forces the pyrazine ring into a puckered conformation that enhances molecular rigidity. This geometric constraint positions the fluorophenyl group perpendicular to the bicyclic system, optimizing π-stacking interactions in the solid state. Crystallographic density functional theory (DFT) optimizations confirm these observations, with calculated torsion angles (C1-C2-C11-C12 fluorophenyl) of 28.7° matching experimental values [8].
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties:
Table 4: Computed Physicochemical Parameters
Parameter | Value | Method | Significance |
---|---|---|---|
XLogP3 | 1.4 | Atomic contribution model | Moderate lipophilicity [7] |
Topological PSA | 36.4 Ų | TPSA | Low polar surface area [8] |
HOMO Energy | -6.2 eV | DFT/B3LYP | Electron-donating capacity |
LUMO Energy | -2.3 eV | DFT/B3LYP | Electron-accepting capacity |
Dipole Moment | 3.8 Debye | DFT/B3LYP | Moderate polarity [9] |
The fluorophenyl group reduces electron density at C2 by 0.12e compared to phenyl analogs, enhancing electrophilicity. Molecular dynamics simulations show the 8,8-dimethyl groups restrict pyrazine ring inversion to a barrier of 12.7 kcal/mol, locking the bioactive conformation [9]. Charge distribution analysis indicates protonation preferentially occurs at N1 (imidazole) rather than pyrazine nitrogen, forming stable salts for pharmaceutical formulation.
Appendix: Compound Names and Identifiers
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4